molecular formula C20H27NO2S B10972738 6-(2-methylbutan-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-3-carboxamide

6-(2-methylbutan-2-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]-1-benzothiophene-3-carboxamide

Cat. No.: B10972738
M. Wt: 345.5 g/mol
InChI Key: AOLXFPVSSXENRY-UHFFFAOYSA-N
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Description

6-(2-methylbutan-2-yl)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core, an oxolane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylbutan-2-yl)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, the introduction of the oxolane ring, and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylbutan-2-yl)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

6-(2-methylbutan-2-yl)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(2-methylbutan-2-yl)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-methylbutan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile
  • 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one

Uniqueness

Compared to similar compounds, 6-(2-methylbutan-2-yl)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C20H27NO2S

Molecular Weight

345.5 g/mol

IUPAC Name

6-(2-methylbutan-2-yl)-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C20H27NO2S/c1-5-20(3,4)14-8-9-15-16(12-24-18(15)11-14)19(22)21-13(2)17-7-6-10-23-17/h8-9,11-13,17H,5-7,10H2,1-4H3,(H,21,22)

InChI Key

AOLXFPVSSXENRY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)NC(C)C3CCCO3

Origin of Product

United States

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